molecular formula C11H8F3N3O B1385962 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline CAS No. 871240-11-8

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline

Cat. No.: B1385962
CAS No.: 871240-11-8
M. Wt: 255.2 g/mol
InChI Key: LRAWJNQDGFKVGV-UHFFFAOYSA-N
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Description

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline (CAS: 871240-11-8) is a fluorinated pyrimidine derivative with the molecular formula C₁₁H₈F₃N₃O and a molecular weight of 255.20 g/mol . Its structure consists of an aniline group connected via an ether linkage to position 4 of a pyrimidine ring, which bears a trifluoromethyl (-CF₃) substituent at position 2. The compound is characterized by high chemical stability and lipophilicity due to the electron-withdrawing -CF₃ group, making it a valuable intermediate in pharmaceutical and agrochemical research. Its SMILES notation is C1=CC(=CC=C1N)OC2=NC=CC(=N2)C(F)(F)F, and it has been utilized in synthesizing antifungal agents and kinase inhibitors .

Properties

IUPAC Name

4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-6-5-9(17-10)18-8-3-1-7(15)2-4-8/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAWJNQDGFKVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-trifluoromethylpyrimidine.

    Nucleophilic Substitution: The chloro group in the pyrimidine ring is substituted with an aniline derivative through a nucleophilic aromatic substitution reaction. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitro group, if present, can be reduced back to the aniline.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the aniline moiety.

    Reduction: Aniline derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline depends on its specific application:

Comparison with Similar Compounds

Positional Isomers

  • 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline (CAS: 1086378-43-9) :
    This positional isomer differs only in the substitution position of the ether-linked pyrimidine on the aniline ring (meta instead of para). While both isomers share identical molecular formulas (C₁₁H₈F₃N₃O) and weights, the para-substituted derivative (4- position) generally exhibits superior biological activity due to enhanced steric alignment with target enzymes .

Halogenated Derivatives

  • 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride (CAS: 1823183-07-8): This derivative introduces a chlorine atom at position 5 of the pyrimidine ring. However, the hydrochloride salt form may reduce solubility compared to the parent compound .

Heterocyclic Hybrids

  • 2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (Compound 6a) :
    This hybrid integrates a thiadiazole ring and a benzylthio group. In antifungal assays against Botrytis cinerea, compound 6a demonstrated a 92% inhibition rate at 50 µg/mL, outperforming simpler pyrimidine-aniline derivatives. The thiadiazole moiety likely enhances membrane permeability .

Antifungal Activity

Compound Inhibition Rate (%) vs. B. cinerea (50 µg/mL) Key Structural Feature Reference
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline Not reported (baseline) Para-substituted aniline
Compound 6a 92 Thiadiazole-benzylthio hybrid
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline Not reported Meta-substituted aniline

The thiadiazole hybrid (6a) shows significantly enhanced antifungal activity, underscoring the importance of auxiliary heterocycles in modulating bioactivity.

Key Reactions

  • Nucleophilic Aromatic Substitution: The ether linkage in this compound is synthesized via SNAr reactions between 4-aminophenol and 4-chloro-2-(trifluoromethyl)pyrimidine .
  • Cross-Coupling Reactions : The compound serves as a precursor in Suzuki-Miyaura couplings, as seen in the synthesis of 6-phenyl-N⁴-(4-[2-(trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)pyrimidine-2,4-diamine (72% yield) .

Biological Activity

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is an organic compound characterized by a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an aniline moiety. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition, receptor binding, and applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H9F3N2O\text{C}_{11}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{O}

This compound's unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

The mechanism of action for this compound is primarily through its interactions with specific enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered metabolic flux and changes in metabolite levels.
  • Receptor Binding: It may modulate signaling pathways crucial for cell growth and differentiation by binding to specific receptors.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antifungal Properties: Preliminary studies suggest potential antifungal activity, making it a candidate for further exploration in antifungal drug development.
  • Insecticidal Effects: The compound has been investigated for its insecticidal properties, indicating possible applications in agrochemicals.
  • Pharmaceutical Applications: It serves as a pharmaceutical intermediate in the synthesis of more complex molecules, particularly in the development of new drugs targeting specific diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionSignificant interaction with metabolic enzymes leading to altered metabolite levels.
Antifungal ActivityDemonstrated efficacy against various fungal strains in vitro.
Insecticidal ActivityEffective against common agricultural pests, suggesting potential for agrochemical applications.

Detailed Findings

In one study, the compound was tested against several fungal species, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antifungal agents. Additionally, its insecticidal properties were evaluated through bioassays that indicated significant mortality rates among treated insect populations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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